molecular formula C8H4Br2N2 B6182320 4,8-dibromo-2,6-naphthyridine CAS No. 2613384-41-9

4,8-dibromo-2,6-naphthyridine

Cat. No. B6182320
CAS RN: 2613384-41-9
M. Wt: 287.9
InChI Key:
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Description

4,8-Dibromo-2,6-naphthyridine (DBN) is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms and three carbon atoms. It is a colorless solid and has a molecular weight of 256.94 g/mol. DBN is an important compound in the field of synthetic organic chemistry and has a wide range of applications in the synthesis of other compounds. It is also used as a building block for the synthesis of drugs, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4,8-dibromo-2,6-naphthyridine is not fully understood. It is believed that the two nitrogen atoms in the five-membered ring structure of 4,8-dibromo-2,6-naphthyridine can form strong bonds with other molecules, allowing it to interact with other molecules in a variety of ways. For example, 4,8-dibromo-2,6-naphthyridine can form hydrogen bonds with other molecules, allowing it to act as a hydrogen-bond acceptor or donor. It can also form covalent bonds with other molecules, allowing it to act as an electron-donor or electron-acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,8-dibromo-2,6-naphthyridine are not well-understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antibacterial and antifungal properties. In addition, 4,8-dibromo-2,6-naphthyridine has been shown to have antioxidant properties, suggesting that it may have beneficial effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,8-dibromo-2,6-naphthyridine in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also easy to synthesize, making it a useful starting material for the synthesis of other compounds. However, one of the main limitations of using 4,8-dibromo-2,6-naphthyridine in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by heat or light.

Future Directions

There are many potential future directions for research on 4,8-dibromo-2,6-naphthyridine. One area of research could focus on the development of more efficient synthesis methods for 4,8-dibromo-2,6-naphthyridine. Another area of research could focus on the further exploration of its biochemical and physiological effects. Additionally, research could focus on the development of new applications for 4,8-dibromo-2,6-naphthyridine, such as in the synthesis of drugs, polymers, and other materials. Finally, research could focus on the development of new fluorescent probes for imaging and detection of biomolecules using 4,8-dibromo-2,6-naphthyridine.

Synthesis Methods

The synthesis of 4,8-dibromo-2,6-naphthyridine is typically accomplished using a two-step process. The first step involves the reaction of 2,6-dibromonaphthalene with an amine, such as aniline, in the presence of a base, such as sodium hydroxide, to form the intermediate 2,6-dibromo-4-nitronaphthalene. The second step involves the reaction of the intermediate with an alkyl halide, such as ethyl bromide, in the presence of a base, such as potassium hydroxide, to form the desired product, 4,8-dibromo-2,6-naphthyridine.

Scientific Research Applications

4,8-dibromo-2,6-naphthyridine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs, polymers, and other materials. It has also been used in the synthesis of nucleosides, which are important building blocks for DNA and RNA. 4,8-dibromo-2,6-naphthyridine has also been used in the synthesis of dyes and pigments, as well as for the synthesis of fluorescent probes for imaging and detection of biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,8-dibromo-2,6-naphthyridine can be achieved through a multi-step process involving the bromination of a precursor compound followed by cyclization and deprotection reactions.", "Starting Materials": [ "2-aminonicotinic acid", "phosphorus oxychloride", "sodium hydroxide", "bromine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Conversion of 2-aminonicotinic acid to 2-bromo-6-nitropyridine via nitration and bromination reactions", "Cyclization of 2-bromo-6-nitropyridine with phosphorus oxychloride to form 4-bromo-2,6-naphthyridine", "Bromination of 4-bromo-2,6-naphthyridine with bromine to form 4,8-dibromo-2,6-naphthyridine", "Deprotection of 4,8-dibromo-2,6-naphthyridine using sodium hydroxide and acetic anhydride to remove the nitro group and form the final product" ] }

CAS RN

2613384-41-9

Molecular Formula

C8H4Br2N2

Molecular Weight

287.9

Purity

95

Origin of Product

United States

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